

5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxylic acid

Cat. No.: B583158

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An In-depth Overview of the Discovery, Synthesis, and Chemical Profile for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its structural features, comprising an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position, make it a versatile building block for the development of novel therapeutic agents and other complex organic molecules.^[1] Early investigations into the isoxazole scaffold highlighted its potential in forming diverse heterocyclic systems due to its aromatic stability and electron-deficient nature.^[1] This guide provides a detailed exploration of the discovery, historical context, key synthesis protocols, and physicochemical properties of **5-Methylisoxazole-3-carboxylic acid**, tailored for a technical audience.

Historical Context and Discovery

While the precise first synthesis of **5-Methylisoxazole-3-carboxylic acid** is not readily available in the reviewed literature, the broader history of isoxazole chemistry provides a backdrop for its emergence. The isoxazole ring system itself has been known for over a century, with early work focusing on its fundamental synthesis and reactivity. The historical significance of **5-Methylisoxazole-3-carboxylic acid** is closely linked to its application as a crucial intermediate in the synthesis of important pharmaceutical compounds, most notably the

immunosuppressive drug leflunomide.[1] Its utility has since expanded, with researchers exploring its role in the synthesis of various biologically active molecules, including Raf kinase inhibitors for cancer therapy.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **5-Methylisoxazole-3-carboxylic acid** is presented in the table below. It is important to note the variability in the reported melting points, which may be attributed to different polymorphic forms or measurement conditions.

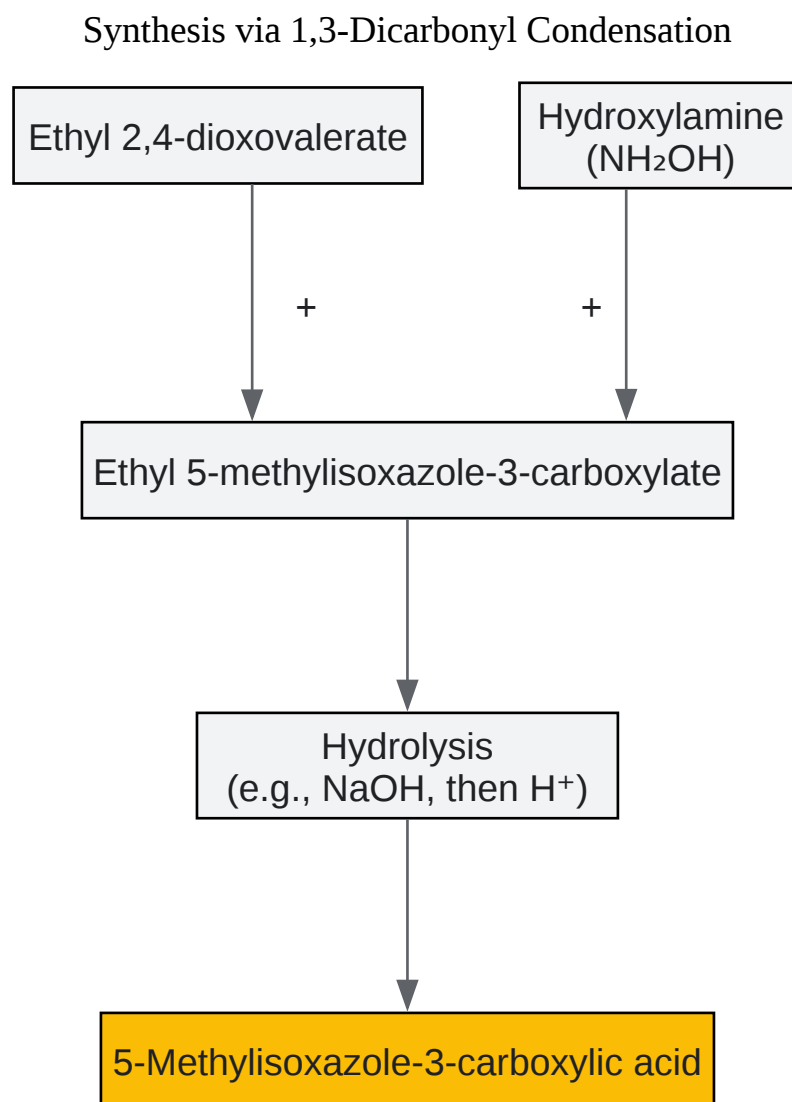
| Property | Value | Source(s) |
|---|---|-----------|
| Molecular Formula | C ₅ H ₅ NO ₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| CAS Number | 3405-77-4 | [2] |
| Appearance | White to pale yellow solid/powder | [3] |
| Melting Point | 106-110 °C | [4] |
| 168 °C | [5] | |
| 172-174 °C | | |
| 180 °C | [6] | |
| Boiling Point (Predicted) | 312.5±22.0 °C | |
| Density (Predicted) | 1.348±0.06 g/cm ³ | |
| ¹ H NMR (DMSO-d ₆) | δ 2.3 (3H, s, CH ₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH) | |
| IR (KBr, cm ⁻¹) | 3149 (O-H stretch), 1655.35 (C=O stretch) | |

Key Synthetic Pathways

Several synthetic routes to **5-Methylisoxazole-3-carboxylic acid** have been developed, each with its own advantages. The most prominent methods involve the construction of the isoxazole ring from acyclic precursors.

Cyclization of a 1,3-Dicarbonyl Compound with Hydroxylamine

This is a classical and widely employed method for the synthesis of isoxazoles.^[1] It involves the reaction of a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetic acid, with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.

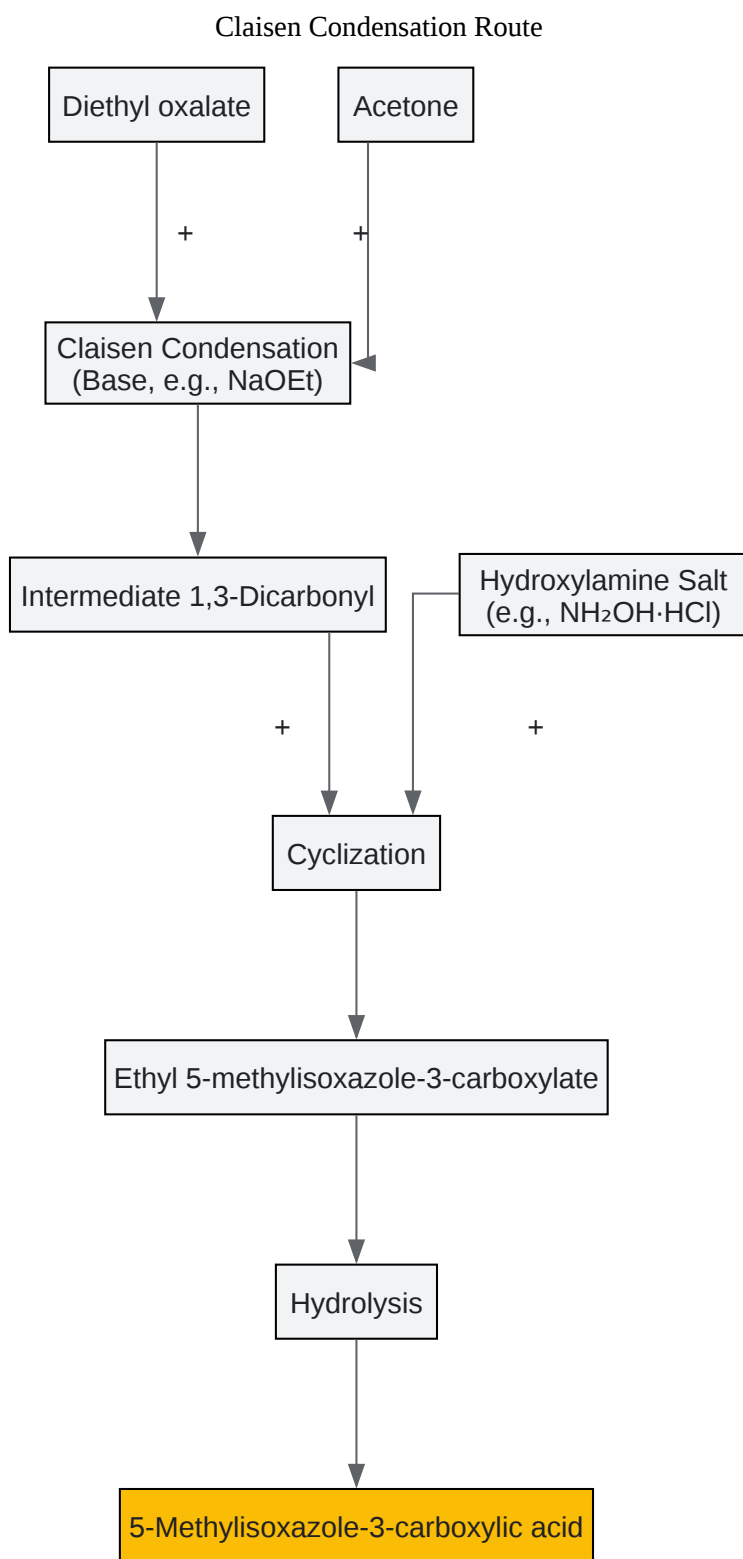


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Caption: Synthesis of **5-Methylisoxazole-3-carboxylic acid** from a 1,3-dicarbonyl precursor.

Claisen Condensation followed by Cyclization

This two-step process begins with a Claisen condensation between diethyl oxalate and acetone to form an intermediate 1,3-dicarbonyl compound. This intermediate is then reacted with a hydroxylamine salt to yield the isoxazole ring, which is subsequently hydrolyzed to the carboxylic acid.



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Caption: Two-step synthesis involving Claisen condensation and subsequent cyclization.

1,3-Dipolar Cycloaddition

A fundamental approach in heterocyclic chemistry, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne can be employed to construct the isoxazole ring.^[1] This method offers a high degree of control over the regioselectivity of the reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis from Ethyl 2,4-Dioxovalerate and Hydroxylamine Hydrochloride

This procedure details the cyclization of a 1,3-dicarbonyl compound with hydroxylamine, followed by hydrolysis of the resulting ester.

Materials:

- Ethyl 2,4-dioxovalerate
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium bicarbonate (NaHCO_3)
- Ethanol
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)

Procedure:

- To a round-bottomed flask, add ethanol, followed by the sequential addition of sodium bicarbonate, hydroxylamine hydrochloride, and ethyl 2,4-dioxovalerate.
- Reflux the reaction mixture for 4 hours.
- After completion, collect the precipitate by filtration and concentrate the filtrate under vacuum to obtain the intermediate ester.

- Dissolve the ester in ethanol and slowly add a 10% sodium hydroxide solution.
- Stir the reaction mixture at room temperature overnight.
- Remove the solvent by evaporation under reduced pressure.
- Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.
- Purify the crude product by recrystallization from ethyl acetate to yield **5-methylisoxazole-3-carboxylic acid** as a white crystalline solid.

Protocol 2: Synthesis via Claisen Condensation of Diethyl Oxalate and Acetone

This protocol describes the formation of the isoxazole via a Claisen condensation followed by cyclization and hydrolysis.^[7]

Step 1: Claisen Condensation

- Carefully add sodium metal to a stirred solution of ethanol at room temperature under a nitrogen atmosphere.
- Once all the sodium has dissolved, add a mixture of acetone and diethyl oxalate dropwise over a few minutes.
- Stir the resulting mixture for an additional hour.
- Cool the reaction mixture to 0°C and add a mixture of concentrated sulfuric acid and ice until the solution turns cloudy yellow.
- Extract the mixture with a suitable organic solvent (e.g., dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 1,3-dicarbonyl compound.

Step 2: Cyclization and Hydrolysis

- To a stirred solution of the intermediate from Step 1 in ethanol, add hydroxylamine hydrochloride.
- Heat the resulting mixture to reflux for 2 hours.
- Cool the reaction mixture to room temperature and quench with water and aqueous sodium bicarbonate.
- Extract the mixture with ethyl acetate and purify to obtain ethyl 5-methylisoxazole-3-carboxylate.
- Dissolve the ester in a suitable solvent (e.g., THF) and add an aqueous solution of a base (e.g., LiOH or NaOH).
- Heat the mixture to reflux for approximately 20-30 minutes.
- Cool the reaction mixture to room temperature and acidify with a saturated solution of a weak acid (e.g., citric acid) to a pH of approximately 3.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **5-methylisoxazole-3-carboxylic acid**.[\[7\]](#)

Biological Activity and Applications

5-Methylisoxazole-3-carboxylic acid has demonstrated notable biological activities, including potential as an anti-inflammatory agent.[\[1\]](#) Its structure allows for interaction with specific biological targets, making it a compound of interest for therapeutic applications in diseases related to inflammation and potentially cancer.[\[1\]](#)

The primary application of this compound is as a versatile intermediate in organic synthesis.[\[1\]](#) [\[3\]](#) It serves as a key building block in the pharmaceutical industry for the development of new drugs and in the agrochemical sector for the synthesis of advanced pesticides and herbicides.[\[1\]](#)[\[3\]](#)

Conclusion

5-Methylisoxazole-3-carboxylic acid is a fundamentally important heterocyclic compound with a rich history intertwined with the development of modern pharmaceuticals. The synthetic routes to this molecule are well-established and offer flexibility for various research and development applications. Its continued use as a key intermediate in the synthesis of a wide range of biologically active molecules underscores its enduring importance in the field of organic and medicinal chemistry. This guide provides a solid foundation for researchers and professionals working with this versatile chemical entity.

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